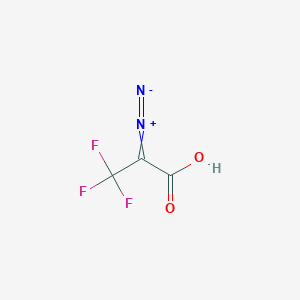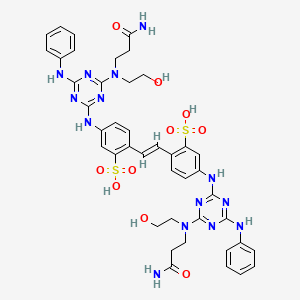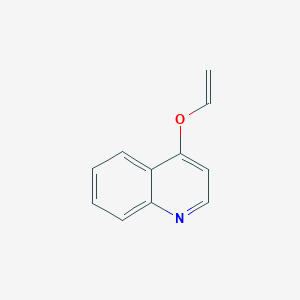
4-(Ethenyloxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 4-(ethenyloxy)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is characterized by a double-ring structure composed of a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinoline, 4-(ethenyloxy)-, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 4-(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 4-(ethenyloxy)- has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinoline, 4-(ethenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication .
Comparison with Similar Compounds
Quinoline, 4-(ethenyloxy)- can be compared with other similar compounds, such as:
Quinolones: These compounds, including ciprofloxacin and levofloxacin, are well-known antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Isoquinoline: This isomer of quinoline has a similar structure but differs in the position of the nitrogen atom within the ring system.
Quinazoline: Another heterocyclic compound with a similar structure, quinazoline is used in the synthesis of various pharmaceuticals.
Properties
CAS No. |
65750-20-1 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-ethenoxyquinoline |
InChI |
InChI=1S/C11H9NO/c1-2-13-11-7-8-12-10-6-4-3-5-9(10)11/h2-8H,1H2 |
InChI Key |
JUQYRSFLOUURAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)

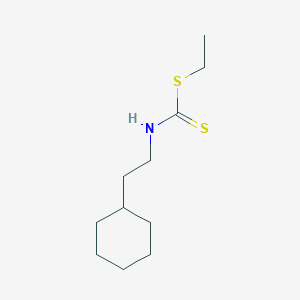
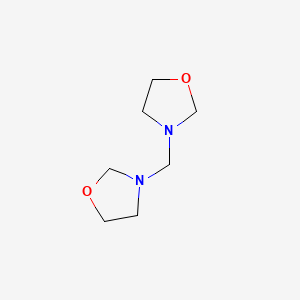


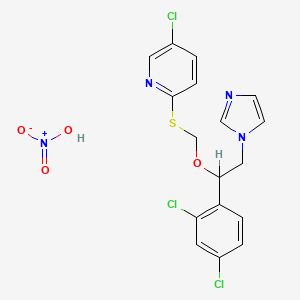
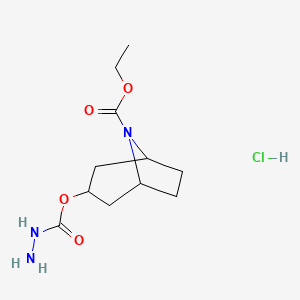
![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

